molecular formula C9H9F2N B13056737 Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine

Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine

Cat. No.: B13056737
M. Wt: 169.17 g/mol
InChI Key: XLQLRKKOZIANSJ-DTWKUNHWSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (1R,2S)-2-(3,5-difluorophenyl)cyclopropan-1-amine , which precisely defines its stereochemistry and substituent arrangement. The cyclopropane ring serves as the parent structure, with an amine group (-NH2) at position 1 and a 3,5-difluorophenyl group at position 2. The "trans" descriptor indicates that these substituents occupy opposite sides of the cyclopropane plane.

The structural representation (Figure 1) highlights the rigid cyclopropane ring, fluorine atoms at the 3 and 5 positions of the phenyl ring, and the spatial relationship between the amine and aryl groups. The stereochemistry is further encoded in the SMILES notation: C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)F)F, where @ and @@ denote the relative configurations of the chiral centers. The InChIKey XLQLRKKOZIANSJ-DTWKUNHWSA-N uniquely identifies the (1R,2S)-enantiomer.

Table 1: Key structural and molecular descriptors

Property Value Source
Molecular formula C9H9F2N
Molecular weight 169.17 g/mol
Stereochemical SMILES C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)F)F
InChIKey `XLQLRKKOZIANSJ-DTWK

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R,2S)-2-(3,5-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-6-1-5(2-7(11)3-6)8-4-9(8)12/h1-3,8-9H,4,12H2/t8-,9+/m0/s1

InChI Key

XLQLRKKOZIANSJ-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)F)F

Canonical SMILES

C1C(C1N)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-difluorophenylacetonitrile with a cyclopropanating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the product is isolated through standard purification techniques .

Industrial Production Methods: Industrial production of

Biological Activity

Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered significant attention in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of ticagrelor, an antithrombotic agent. This compound exhibits notable biological activities, particularly as a reversible antagonist of the P2Y12 receptor, which is critical in platelet aggregation processes.

  • Molecular Formula : C₉H₁₀F₂N
  • Appearance : White to off-white crystalline solid

This compound functions by selectively inhibiting the P2Y12 receptor. This receptor is pivotal in the activation of platelets, and its inhibition can significantly reduce thrombotic events such as myocardial infarction and acute coronary syndrome. The compound's structural features enhance its binding affinity and selectivity towards this receptor compared to other similar compounds.

Biological Activity Overview

  • Antithrombotic Activity :
    • The compound has been shown to effectively inhibit platelet aggregation in preclinical studies, making it a valuable asset in cardiovascular therapy.
    • Its efficacy parallels that of ticagrelor, with studies indicating comparable IC₅₀ values for platelet aggregation inhibition.
  • Binding Studies :
    • Interaction studies have utilized radiolabeled ligands to quantify binding interactions and assess competitive inhibition with known antagonists. These studies confirm the compound's high binding affinity for the P2Y12 receptor.
  • Metabolic Pathways :
    • Research has explored its metabolic pathways and potential drug-drug interactions, particularly when co-administered with other cardiovascular medications.

Comparative Analysis

The following table summarizes this compound alongside structurally similar compounds:

Compound NameStructure TypeKey Features
This compoundCyclopropane derivativeIntermediate for ticagrelor synthesis; potent P2Y12 antagonist
TicagrelorCyclopropane derivativeClinically used antithrombotic agent; directly derived from this compound
Trans-2-(3,4-difluorophenyl)cyclopropan-1-amineCyclopropane derivativeSimilar pharmacological applications but differing biological activity
Trans-2-(4-fluorophenyl)cyclopropan-1-amineCyclopropane derivativeExhibits varied biological activity due to different phenyl substitution

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound effectively inhibits platelet aggregation at concentrations similar to those required for ticagrelor.
    • Binding assays indicated a high degree of selectivity towards the P2Y12 receptor over other purinergic receptors.
  • In Vivo Efficacy :
    • Animal models have shown that administration of this compound results in a significant reduction in thrombus formation during induced thrombosis scenarios.
  • Safety and Toxicity :
    • Toxicological assessments have been conducted to evaluate the safety profile of this compound. Initial findings suggest a favorable safety margin at therapeutic doses, although further studies are necessary to fully characterize its toxicity profile.

Scientific Research Applications

Pharmaceutical Development

Intermediate in Antithrombotic Agents
Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine is primarily recognized as an intermediate in the synthesis of ticagrelor, a reversible antagonist of the P2Y12 receptor. This receptor is crucial for platelet aggregation, making this compound valuable in preventing thrombotic events associated with acute coronary syndrome and myocardial infarction. The efficacy of ticagrelor in inhibiting platelet aggregation has been demonstrated in numerous preclinical studies, establishing a clear therapeutic application for this compound in cardiovascular medicine.

Chemical Properties and Synthesis
The molecular formula for this compound is C₉H₁₀F₂N. The synthesis typically involves several steps that include cyclopropanation reactions with various substrates. The unique difluoro substitution pattern on the phenyl ring enhances its potency and selectivity as a P2Y12 receptor antagonist compared to other compounds .

Biological Activities

Binding Affinity Studies
Research has focused on the binding affinity and selectivity of this compound towards the P2Y12 receptor. Interaction studies often utilize radiolabeled ligands to quantify binding interactions and assess competitive inhibition with other known antagonists. These studies are essential for understanding the pharmacodynamics of ticagrelor and related compounds.

Metabolic Pathways and Drug Interactions
Studies have also explored the metabolic pathways of this compound, including potential drug-drug interactions when co-administered with other medications used in cardiovascular therapy. Understanding these interactions is critical for optimizing therapeutic regimens involving ticagrelor and similar agents.

Case Studies

Case Study: Efficacy in Clinical Trials
In clinical trials assessing ticagrelor's effectiveness in reducing thrombotic events, this compound's role as a precursor was pivotal. The trials demonstrated significant reductions in major adverse cardiovascular events compared to placebo groups, underscoring the compound's relevance in therapeutic applications.

Case Study: Interaction with Other Antiplatelet Drugs
Another study examined the interaction between ticagrelor (and its precursors like this compound) and other antiplatelet medications such as clopidogrel. Results indicated that co-administration could enhance platelet inhibition but also raised concerns about increased bleeding risks, necessitating careful patient monitoring during treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

1-(3,5-Difluorophenyl)cyclopropan-1-amine

This positional isomer shares the 3,5-difluorophenyl group but differs in the placement of the amine group on the cyclopropane ring (position 1 instead of position 2). This structural variation may influence electronic properties, solubility, and reactivity. For instance, the amine’s proximity to the cyclopropane ring’s strain could alter its nucleophilicity compared to the trans-configured target compound .

1-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride (CAS: 35501-83-8)

This compound replaces the 3,5-difluorophenyl group with a trifluoromethyl (-CF₃) substituent.

Functionalized Cyclopropane Derivatives in Pharmaceuticals

A patent (European Patent Bulletin, 2023) describes a compound incorporating both cyclopropyl and 3,5-difluorophenyl moieties within a larger piperazine-based structure. The trans configuration in the target compound may offer stereoselective advantages in receptor binding compared to non-chiral derivatives .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituents CAS Number Applications/Notes
Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine C₉H₉F₂N 3,5-difluorophenyl, -NH₂ 705250-95-9 Pharmaceutical building block
1-(3,5-Difluorophenyl)cyclopropan-1-amine C₉H₉F₂N 3,5-difluorophenyl, -NH₂ Not reported Structural isomer; reactivity studies
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C₄H₇F₃N·HCl -CF₃, -NH₂ (HCl salt) 35501-83-8 Enhanced stability for synthesis

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